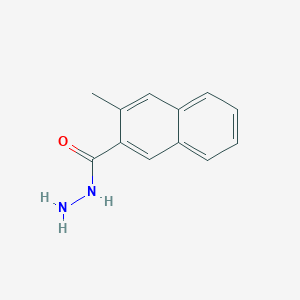

3-Methylnaphthalene-2-carbohydrazide

Description

3-Methylnaphthalene-2-carbohydrazide is a naphthalene-derived carbohydrazide compound featuring a methyl substituent at the 3-position of the naphthalene ring.

Properties

CAS No. |

62936-90-7 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-methylnaphthalene-2-carbohydrazide |

InChI |

InChI=1S/C12H12N2O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) |

InChI Key |

XVAFXJANCCNXOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnaphthalene-2-carbohydrazide typically involves the reaction of 3-methylnaphthalene with hydrazine derivatives. One common method includes the oxidation of 3-methylnaphthalene to form 3-methylnaphthalene-2-carboxylic acid, which is then converted to its corresponding carbohydrazide through a reaction with hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using sodium dichromate and water under high temperature and pressure conditions. The resulting carboxylic acid is then treated with hydrazine hydrate to yield 3-Methylnaphthalene-2-carbohydrazide .

Chemical Reactions Analysis

Types of Reactions: 3-Methylnaphthalene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium dichromate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-Methylnaphthalene-2-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Methylnaphthalene-2-carbohydrazide involves its interaction with various molecular targets. The carbohydrazide group can form stable complexes with metal ions, influencing enzymatic activities and protein functions. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

3-Hydroxy-N′-(2-oxoindol-3-yl)naphthalene-2-carbohydrazide ()

- Structure : Hydroxyl group at the 3-position and an indolylidene hydrazide moiety.

- Key Differences: The hydroxyl group enhances hydrogen-bonding capacity compared to the methyl group in 3-methylnaphthalene-2-carbohydrazide, increasing solubility in polar solvents (e.g., water or ethanol) .

N′-[(1E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide ()

- Structure : Dibromo-dihydroxy phenyl substituent.

- Multiple hydroxyl groups elevate polarity, reducing lipid membrane permeability compared to the methylated analog.

3-Chloro-2-naphthaldehyde Derivatives ()

- Structure : Chloro substituent at the 3-position of naphthalene.

- Key Differences :

- Chlorine’s electronegativity withdraws electron density, altering the electronic environment of the naphthalene ring and affecting reactivity in substitution reactions .

- Chloro derivatives exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) compared to methylated analogs.

3-Hydroxy-N′-(3-methylbenzylidene)-2-naphthohydrazide ()

- Structure : Methylbenzylidene group conjugated to the hydrazide.

- Key Differences :

- The benzylidene group extends conjugation, shifting UV-Vis absorption maxima to longer wavelengths (relevant for optical applications) .

- Steric hindrance from the methyl group on the benzylidene moiety may reduce packing efficiency in the solid state compared to 3-methylnaphthalene-2-carbohydrazide.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Functional and Application-Based Differences

- Methylated derivatives may excel in lipid-rich environments (e.g., membrane penetration) due to lower polarity.

- Material Science :

- Benzylidene-containing analogs () are candidates for optoelectronic materials due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.